2-(Bromomethyl)spiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Bromomethyl)spiro[3.4]octane” is a chemical compound with the molecular formula C9H15Br . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromomethyl group attached to a spiro[3.4]octane ring system. Spirocyclic structures are inherently highly 3-dimensional structures .Scientific Research Applications
Visible-Light-Driven Dearomatization Reactions
2-(Bromomethyl)spiro[3.4]octane derivatives are utilized in visible-light-driven regioselective dearomative cyclization with alkynes. This process, under mild conditions and oxidant-free, efficiently leads to the formation of spiro[4,5]decanes, showcasing a step-economical approach towards synthesizing complex cyclic structures (Dong et al., 2020).
Dzhemilev Reaction in Synthesis
The compound is instrumental in cycloalumination reactions facilitated by Et3Al in the presence of Cp2ZrCl2, leading to 6-ethyl-6-aluminaspiro[3.4]octane. This intermediate plays a crucial role in the synthesis of spiro[3.3]heptane and various spiro[3.4]octane derivatives, highlighting its versatility in synthesizing spirocyclic structures with high yields and selectivity (D’yakonov et al., 2007).
Electrophilic and Free Radical Additions
Studies on dispiro[2.0.2.2]oct-7-ene, synthesized through the manipulation of this compound derivatives, reveal insights into electrophilic and free radical additions. These reactions provide pathways to synthesize bromodispiro[2.0.2.2]octane and other derivatives, underscoring the compound's reactivity and potential in synthetic organic chemistry (Bottini & Cabral, 1978).
Cycloaddition Reactions
The compound also finds applications in cycloaddition reactions, facilitating the synthesis of disubstituted dispiro[2.0.2.2]octanes. These reactions demonstrate the compound's ability to undergo dimerizations and cross cycloadditions, yielding structurally complex and diverse spirocyclic frameworks (Bottini & Cabral, 1978).
Triazole-Containing Spiro Dilactones Synthesis
3-Bromomethyl-2,8-dioxaspiro[4.4]nonane-1,6-diones, derived from this compound, are efficiently prepared and then converted into multifunctional triazole-containing spiro dilactones through azidation and subsequent click reactions. This methodology highlights the compound's role in synthesizing multifunctional, rigid skeleton structures with potential applications in materials science and pharmaceuticals (Ghochikyan et al., 2016).
Future Directions
Spirocyclic structures have seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . They can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure . Furthermore, they access relatively underexplored chemical space and novel intellectual property (IP) space .
Properties
IUPAC Name |
2-(bromomethyl)spiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br/c10-7-8-5-9(6-8)3-1-2-4-9/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRYAVFUSNFFAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.